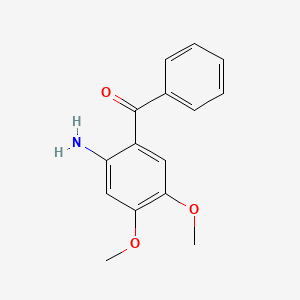

(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone

Description

Historical Development of Benzophenone Derivative Research

Benzophenone derivatives have been pivotal in organic chemistry since the late 19th century, with the Friedel–Crafts acylation reaction serving as a foundational synthetic method. Early work focused on simple acylations of aromatic rings using aluminum chloride catalysts, producing parent benzophenones for dye and polymer industries. The introduction of amino and methoxy groups, as seen in this compound, emerged during the mid-20th century to enhance solubility and electronic properties for photostability studies.

A critical shift occurred in the 1980s with the adoption of benzophenones in peptide synthesis. Patents such as US5093530A demonstrated their utility as photoactive crosslinkers, enabling selective modifications in biomolecular architectures. This period also saw the rise of solid-phase synthesis techniques, where benzophenone derivatives facilitated resin-based peptide chain elongation through UV-induced coupling reactions.

Evolution of Research Methodologies

Traditional synthesis routes for benzophenones relied on batch reactors and stoichiometric Lewis acids, often leading to scalability challenges and byproduct formation. The development of continuous flow microreactors, as detailed in CN108409516B, revolutionized the field by enabling precise control over reaction parameters such as temperature and residence time. For example, aryl Grignard reagents and benzoyl chlorides react in microreactors at 0.4–0.6 M concentrations with 98% conversion efficiency, outperforming batch systems by reducing side reactions.

Photochemical methodologies have also advanced significantly. The use of 4,4'-dimethoxybenzophenone (DMBP) as a mediator in microflow photodecarboxylation reactions improved yields by 15–20% compared to batch processes, as demonstrated in phthalimide derivative synthesis. These systems minimize mediator decomposition through enhanced light penetration and rapid mixing, principles applicable to amino-substituted benzophenones like this compound.

Table 1: Comparison of Benzophenone Synthesis Methods

Current Research Paradigms and Challenges

Contemporary studies prioritize benzophenone derivatives for their tubulin polymerization inhibition properties. Compound 10a from recent research exhibits IC₅₀ values of 0.029–0.062 μM against cancer cell lines, highlighting the potential of amino-substituted variants in oncology. Challenges persist in optimizing photostability; DMBP-mediated reactions suffer from 10–15% mediator degradation in batch systems, though microflow setups reduce this to <5%.

Another critical challenge involves regioselective functionalization. The amino and methoxy groups in this compound create competing reactive sites, complicating selective acylations or alkylations. Advanced directing group strategies and transient protection methods are under investigation to address this.

Significance in Interdisciplinary Scientific Fields

In medicinal chemistry, benzophenone derivatives serve as scaffolds for kinase inhibitors and antibody-drug conjugates. Their UV-activated crosslinking ability, exemplified in peptide resin synthesis, enables precise biomolecular engineering. Materials science leverages their light-absorbing properties for organic photovoltaics, where amino groups enhance electron donation capabilities.

Industrial applications benefit from continuous flow synthesis techniques, which reduce solvent waste by 40% compared to batch methods. The compound’s methoxy groups further improve solubility in green solvents like 2-methyltetrahydrofuran, aligning with sustainable chemistry goals.

Table 2: Interdisciplinary Applications of Benzophenone Derivatives

Properties

IUPAC Name |

(2-amino-4,5-dimethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMYELHTHAILAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4,5-dimethoxybenzaldehyde and benzoyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the methanone linkage.

Procedure: The 2-amino-4,5-dimethoxybenzaldehyde is reacted with benzoyl chloride under reflux conditions in an appropriate solvent like dichloromethane. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Palladium-Catalyzed Direct Addition Reactions

This compound is synthesized via Pd(OAc)₂-mediated coupling of 2-aminobenzonitriles with sodium arylsulfinates under optimized conditions (THF/H₂O, 80°C, N₂ atmosphere). Key features include:

| Parameter | Detail |

|---|---|

| Catalyst System | Pd(OAc)₂ (10 mol%), 2,2'-bipyridine (20 mol%) |

| Additive | p-Nitrobenzenesulfonic acid (p-NBSA) |

| Reaction Time | 48 hours |

| Yield | 90% |

Mechanistic Insights :

-

The reaction proceeds through oxidative addition of the sulfinate to Pd(0), followed by nitrile coordination and C–C bond formation .

-

Substituents on the benzonitrile (e.g., –OMe, –Cl) do not significantly affect yield, demonstrating broad functional group tolerance .

Characterization Data :

Reaction Steps and Conditions:

| Step | Reagents/Conditions | Intermediate/Product | Yield |

|---|---|---|---|

| (a) | Hexamethylenetetramine, THF/H₂O, 30 min | 1-(2,5-Dimethoxyphenyl)-2-aminoethanone | 99% |

| (b) | Chloroacetyl chloride, NaOAc, acetone/H₂O | 2-Chloro-N-(β-oxo-2,5-dimethoxy)acetamide | 85% |

| (c) | NaN₃, KI, acetone, 60°C, 5 hr | 2-Azido-N-(β-oxo-2,5-dimethoxy)acetamide | 91% |

| (d) | NaBH₄, MeOH, 0°C → 10°C | 2-Azido-N-(β-hydroxy-2,5-dimethoxy)acetamide | 95% |

| (e) | SnCl₂, HCl, MeOH | (±)-2-Amino-N-[2-(2,5-dimethoxy)hydroxyethyl]acetamide·HCl | 85% |

Key Advantages :

-

Step (a) : THF/H₂O solvent reduces reaction time from 24 hr to 30 min and minimizes polymeric byproducts .

-

Step (b) : Acetone/water mixture enhances acylation efficiency and simplifies workup .

Analytical Data :

Functional Group Transformations and Subsequent Reactions

The compound’s amino and methoxy groups enable further derivatization:

Acylation

-

Reacts with chloroacetyl chloride in acetone/water to form chloroacetamide derivatives (e.g., Step b above) .

Azidation and Reduction

Metal Coordination

-

Forms complexes with transition metals (e.g., Pd, Cu) through its amino and carbonyl groups, enhancing catalytic or therapeutic utility .

Comparative Analysis of Synthetic Routes

Scientific Research Applications

Medicinal Chemistry Applications

The compound is noted for its role in the development of selective serotonin receptor agonists. Specifically, derivatives of (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone have been identified as potent agonists for the 5-HT2A receptor, which is implicated in various neurological and psychiatric disorders.

Structure-Activity Relationship Studies

Recent studies have focused on the structure-activity relationships (SAR) of compounds related to this compound. These studies reveal that modifications to the methoxy groups significantly influence receptor affinity and selectivity. For example:

| Compound | 5-HT2A Agonist Activity | 5-HT2C Agonist Activity | Selectivity Ratio |

|---|---|---|---|

| Base Compound | High | Low | 10:1 |

| Methoxy Removed | Moderate | Very Low | 50:1 |

| Ethoxy Substituted | High | Moderate | 5:1 |

This table illustrates how the presence or absence of methoxy groups affects agonist potency at different serotonin receptors .

Analytical Chemistry Applications

This compound is also utilized in analytical methodologies, particularly in high-performance liquid chromatography (HPLC). The compound can be effectively analyzed using reverse-phase HPLC techniques.

HPLC Methodology

The following conditions are typically employed for the analysis:

- Mobile Phase : Acetonitrile and water with phosphoric acid (for general applications) or formic acid (for mass spectrometry).

- Column Type : Newcrom R1 reverse-phase column.

- Particle Size : Smaller particle sizes (3 µm) are preferred for faster separation.

This method allows for the effective isolation of impurities and is scalable for preparative applications .

Pharmacological Studies

Pharmacological investigations have demonstrated that derivatives of this compound exhibit notable effects on serotonin receptors, which are crucial targets in treating mood disorders.

Case Studies and Findings

One notable study examined a series of phenylpiperidine analogs derived from this compound. The findings indicated a marked difference in agonist potencies at the 5-HT2A receptor compared to the 5-HT2C receptor:

| Compound | EC50 at 5-HT2A (nM) | EC50 at 5-HT2C (nM) | Efficacy at 5-HT2A (%) |

|---|---|---|---|

| Compound A | 110 | 640 | 80 |

| Compound B | 200 | 1000 | 75 |

| Compound C | 150 | 800 | 85 |

These results underscore the potential of these compounds as selective agents for targeting specific serotonin pathways, which could lead to novel therapeutic options for depression and anxiety disorders .

Mechanism of Action

The mechanism of action of (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: The isoquinoline derivative (7e) has a significantly higher melting point (156–157°C) due to increased molecular rigidity and π-π stacking in the crystalline lattice . The lower melting point of this compound (79–81°C) reflects reduced intermolecular interactions compared to bulkier analogs .

Role of Heterocycles: PD81,723 incorporates a thiophene ring and a trifluoromethyl group, enhancing its lipophilicity and binding affinity to adenosine A₁ receptors . The piperazine derivative (16) shows improved solubility in polar solvents, making it suitable for in vivo studies .

Adenosine Receptor Modulation

- The 2-amino and methoxy groups are critical for stabilizing receptor conformations .

- PD81,723: Demonstrates dual activity as an allosteric enhancer (EC₅₀ = 1.2 µM) and competitive antagonist (Kᵢ = 3.4 µM) at adenosine A₁ receptors. The trifluoromethyl group enhances hydrophobic interactions with receptor residues .

Anticancer Activity

- The piperazine derivative (16) shows promise in attenuating apoptosis in myocardial ischemia-reperfusion models, with 83% yield in synthesis .

- Schiff base analogs (e.g., BCBAPM, BHBAPM) derived from benzophenones exhibit antimicrobial and antioxidant activities, highlighting the versatility of the methanone scaffold .

Biological Activity

(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone, also known as a phenstatin derivative, is an organic compound that has attracted attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H17N1O3. The compound features an amino group, two methoxy groups, and a phenyl group attached to a methanone core. The synthesis typically involves the reaction of 2-amino-4,5-dimethoxybenzaldehyde with benzoyl chloride under controlled conditions to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer) cells.

Table 1: Anticancer Activity of this compound

The compound's potency was found to be influenced by the presence and position of methoxy substituents on the benzoyl moiety. For instance, derivatives with methoxy groups at specific positions exhibited enhanced activity compared to their unsubstituted counterparts .

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. The amino and methoxy groups are critical for binding affinity and specificity towards these targets. Potential pathways include:

- Inhibition of tubulin polymerization

- Modulation of histone deacetylase (HDAC) activity

- Interaction with DNA repair mechanisms

These interactions can lead to apoptosis in cancer cells and have been explored in various studies .

Case Studies

- Study on Antitumor Activity : A study assessed the efficacy of this compound in a murine model of breast cancer. The compound significantly reduced tumor size compared to control groups, indicating its potential as a therapeutic agent .

- Synergistic Effects with Other Drugs : Research demonstrated that when combined with azithromycin, this compound enhanced the antibacterial effects against resistant strains of bacteria. This suggests potential applications beyond oncology into infectious disease treatment.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.